molecular formula C20H12N2O5 B11554276 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11554276
M. Wt: 360.3 g/mol
InChI Key: ICSHLBYAACDPEA-UHFFFAOYSA-N
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Description

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyranochromene core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-benzodioxole derivatives with appropriate chromene precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors, scalable catalysts, and efficient purification techniques to ensure the compound’s consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines, depending on the reducing agent used.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research is ongoing into its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of key enzymes in metabolic pathways or interaction with cellular receptors that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile apart is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzodioxole and pyranochromene moieties allows for a wide range of chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C20H12N2O5

Molecular Weight

360.3 g/mol

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C20H12N2O5/c21-8-12-16(10-5-6-14-15(7-10)25-9-24-14)17-18(27-19(12)22)11-3-1-2-4-13(11)26-20(17)23/h1-7,16H,9,22H2

InChI Key

ICSHLBYAACDPEA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=C(OC4=C3C(=O)OC5=CC=CC=C54)N)C#N

Origin of Product

United States

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